(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride

Epigenetics Chromatin biology Methyllysine readers

(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride (CAS 79416-87-8; free base CAS 2259-86-1), synonymously known as Nε,Nε-dimethyl-L-lysine monohydrochloride or H-Lys(Me)₂-OH·HCl, is a synthetic, non-proteinogenic L-α-amino acid derivative bearing a tertiary dimethylamino side chain. It is the hydrochloride salt of Nε,Nε-dimethyl-L-lysine, a post-translationally methylated lysine species that occurs naturally as an epigenetic mark on histone tails and in certain structural proteins.

Molecular Formula C8H19ClN2O2
Molecular Weight 210.70 g/mol
Cat. No. B15091612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride
Molecular FormulaC8H19ClN2O2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCN(C)CCCCC(C(=O)O)N.Cl
InChIInChI=1S/C8H18N2O2.ClH/c1-10(2)6-4-3-5-7(9)8(11)12;/h7H,3-6,9H2,1-2H3,(H,11,12);1H
InChIKeyCRNNIVHOUZQLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-6-(dimethylamino)hexanoic Acid Hydrochloride — Core Identity and Procurement-Relevant Classification


(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride (CAS 79416-87-8; free base CAS 2259-86-1), synonymously known as Nε,Nε-dimethyl-L-lysine monohydrochloride or H-Lys(Me)₂-OH·HCl, is a synthetic, non-proteinogenic L-α-amino acid derivative bearing a tertiary dimethylamino side chain . It is the hydrochloride salt of Nε,Nε-dimethyl-L-lysine, a post-translationally methylated lysine species that occurs naturally as an epigenetic mark on histone tails and in certain structural proteins [1]. This compound is supplied commercially at purities typically ranging from ≥95% (TLC) to ≥97% (NMR) and is used exclusively as a research tool in epigenetics, chromatin biology, and supramolecular chemistry .

Why (S)-2-Amino-6-(dimethylamino)hexanoic Acid Hydrochloride Cannot Be Replaced by L-Lysine, Monomethyllysine, or Trimethyllysine in Methylation-State-Specific Research


The ε-amino methylation state of lysine — unmodified, mono-, di-, or trimethyl — encodes distinct signaling information in epigenetic regulation. Reader proteins, histone methyltransferases, and demethylases discriminate among these states with binding affinity differences of an order of magnitude or more [1]. For instance, L3MBTL1 tandem MBT domains bind mono- and dimethyllysine with Kd values in the low micromolar range while exhibiting negligible affinity for trimethyllysine or unmodified lysine [1]. Conversely, other reader modules such as certain PHD fingers preferentially bind trimethyllysine, and synthetic receptors can achieve 2.5-fold to 14-fold selectivity for one methylation state over another [2]. Consequently, substituting dimethyllysine with monomethyl- or trimethyllysine in any methylation-readout assay fundamentally alters the biological or chemical recognition event under investigation, rendering the experimental results non-interpretable for the target methylation state [3].

Quantitative Differentiation Evidence for (S)-2-Amino-6-(dimethylamino)hexanoic Acid Hydrochloride Versus Its Closest Methylation-State Analogs


Methylation-State-Specific Reader Protein Binding: L3MBTL1 Discriminates Dimethyllysine from Trimethyllysine and Unmodified Lysine by ≥10-Fold

The tandem MBT repeat protein L3MBTL1 preferentially binds monomethyllysine (Kme1) and dimethyllysine (Kme2) but does not bind trimethyllysine (Kme3) or unmodified lysine. Across multiple histone peptide contexts (H3K4, H3K9, H3K27, H3K36, H4K20, H1.4K26), the apparent dissociation constants (Kd) for Kme2-containing peptides are typically at least one order of magnitude tighter than those for the corresponding Kme3 or unmodified peptides [1]. For example, with the H1.4K26me2 peptide, the wild-type L3MBTL1 Kd is in the low micromolar range, while the unmodified H1.4 peptide exhibits a Kd >500 µM [1]. This binding discrimination is driven by a narrow, deep aromatic cage in pocket 2 that accommodates the dimethylammonium cation via cation-π and hydrogen-bonding interactions but sterically excludes the bulkier trimethylammonium group [1]. The (S)-2-amino-6-(dimethylamino)hexanoic acid moiety thus constitutes the minimal recognition epitope for this functionally critical class of epigenetic reader domains, whereas neither L-lysine hydrochloride nor Nε,Nε,Nε-trimethyl-L-lysine hydrochloride can serve as a competent ligand.

Epigenetics Chromatin biology Methyllysine readers

Zwitterion Stability Under Cationization: Nε,Nε-Dimethyllysine Is Zwitterionic with Li⁺ Whereas Nε-Methyllysine Is Not

Infrared multiple photon dissociation (IRMPD) spectroscopy combined with ab initio calculations demonstrates that gas-phase cationized ε-N,N-dimethyllysine (Lys(Me)₂) adopts a zwitterionic form when complexed with Li⁺, Na⁺, and K⁺, whereas ε-N-methyllysine (Lys(Me), monomethyllysine) is nonzwitterionic with Li⁺ and adopts the zwitterionic form only with the larger Na⁺ and K⁺ cations [1]. This marks the first spectroscopic observation of a zwitterionic amino acid complexed with Li⁺ [1]. The proton affinities of the three compounds — lysine, Nα-methyllysine, and ε-N,N-dimethyllysine — span a range of approximately 20 kJ/mol, reflecting the enhanced basicity conferred by progressive N-methylation at the side-chain amine [1]. The (S)-2-amino-6-(dimethylamino)hexanoic acid free base thus possesses a higher gas-phase proton affinity and a greater intrinsic tendency toward zwitterion formation compared to its monomethyl analog.

Gas-phase ion chemistry Zwitterion stability Proton affinity

Synthetic Receptor A2I Achieves 200 nM Affinity for Nε,Nε-Dimethyllysine with ~2.5-Fold Selectivity Over Trimethyllysine

The synthetic receptor A2I, developed via dynamic combinatorial chemistry using a biphenyl-2,6-dicarboxylic acid scaffold, binds the dimethyllysine (Kme2) side chain with a dissociation constant (Kd) of 200 nM, representing a 32-fold enhancement in binding affinity relative to the parent receptor A2B that preferentially binds trimethyllysine (Kme3) [1]. A2I also exhibits an approximately 2.5-fold preference for Kme2 over Kme3, compared to A2B which favors Kme3 [1]. This Kd of 200 nM is tighter than most native Kme2 reader proteins and represents the highest affinity reported for a synthetic receptor targeting the dimethyllysine post-translational modification [1]. The (S)-2-amino-6-(dimethylamino)hexanoic acid moiety is essential as the guest species for this receptor system; trimethyllysine hydrochloride is bound approximately 2.5-fold more weakly.

Supramolecular chemistry Synthetic receptors Epigenetic probes

pKa Differentiation: Dimethylation Shifts the Side-Chain Basicity Relative to Unmodified Lysine

Calculated physicochemical properties from the Human Metabolome Database (HMDB) and ChemAxon predict that the strongest basic pKa of Nε,Nε-dimethyl-L-lysine (free base) is 9.98, corresponding to the side-chain dimethylamino group [1]. The strongest acidic pKa (carboxylic acid) is 2.84 [1]. For comparison, the ε-amino group of unmodified L-lysine has a pKa of approximately 10.5–10.8 [2], meaning that dimethylation lowers the side-chain basicity by roughly 0.5–0.8 pKa units. This pKa shift alters the protonation equilibrium at physiological pH 7.4: the dimethylamino group remains predominantly protonated but is a marginally weaker base than the primary amine of lysine, affecting ion-pairing strength, hydrogen-bond donor capacity, and chromatographic retention behavior. Nε,Nε,Nε-trimethyl-L-lysine, by contrast, bears a quaternary ammonium group that is permanently charged and cannot participate in hydrogen-bond donation [3].

Physicochemical property Basicity pKa

Chromatographic Differentiation: Salt-Dependent TLC Retention Discriminates Dimethyllysine from Mono-, Tri-, and Unmodified Lysine

A thin-layer chromatography (TLC) study on silica gel with ninhydrin detection, employing a 0–1 M NaCl mobile phase gradient, demonstrates that the retention behavior of lysine derivatives is directly modulated by the side-chain methylation state [1]. Formyllysine (FL), unmodified lysine (L), monomethyllysine (ML), dimethyllysine (DML), and trimethyllysine (TML) each exhibit distinct salt-concentration-dependent retention profiles, with increasing methylation systematically altering the hydrophobicity and charge density of the side chain [1]. The intermediate retention of DML between ML and TML arises from the balance of increased carbon content (two methyl groups) and retained protonatable secondary amine character [1]. This differential migration enables unambiguous identification and quality control of each methylation state when analyzed side by side on the same TLC plate.

Analytical chemistry Thin-layer chromatography Methyllysine separation

Procurement-Driven Application Scenarios for (S)-2-Amino-6-(dimethylamino)hexanoic Acid Hydrochloride


Epigenetic Reader Domain Binding Assays: L3MBTL1 and G9a/GLP Ankyrin Repeat Studies

The dimethyllysine side chain is the obligate recognition element for L3MBTL1 MBT domains and the ankyrin repeat domains of G9a/GLP histone methyltransferases. As demonstrated by Li et al. (2007), L3MBTL1 binds dimethyllysine-containing histone peptides with Kd values at least 10-fold tighter than trimethyllysine or unmodified counterparts [1]. Researchers performing fluorescence polarization, ITC, or AlphaScreen assays to characterize or screen methyllysine reader domains must use (S)-2-amino-6-(dimethylamino)hexanoic acid hydrochloride — either as the free amino acid ligand in crystallography or as the building block for synthetic Kme2 peptide preparation — because monomethyllysine and trimethyllysine analogs fail to recapitulate the native binding interaction [1]. Substitution with any other methylation state yields false-negative binding results.

Synthetic Receptor Development and Supramolecular Sensor Calibration for the Dimethyllysine PTM

The development of synthetic receptors, calixarene hosts, and cucurbituril-based sensors targeting the dimethyllysine post-translational modification requires the authentic dimethyllysine guest for binding constant determination. Gober and Waters (2017) reported that receptor A2I achieves a Kd of 200 nM for dimethyllysine with ~2.5-fold selectivity over trimethyllysine [2]. Shaurya et al. (2021) demonstrated that a sulfonate-ester-modified p-sulfonatocalix[4]arene functions as a potent, Kme2-selective host [3]. In both cases, the (S)-2-amino-6-(dimethylamino)hexanoic acid hydrochloride salt serves as the validated, commercially available reference standard for calibrating receptor affinity and selectivity. Use of trimethyllysine or monomethyllysine hydrochloride in place of dimethyllysine would generate misleading Kd and selectivity values.

Mass Spectrometry-Based Methyllysine Proteomics: Ionization Behavior and Zwitterion Stability Studies

Gas-phase IRMPD spectroscopy by Bush et al. (2009) established that cationized ε-N,N-dimethyllysine adopts a zwitterionic form with Li⁺, Na⁺, and K⁺, whereas monomethyllysine is nonzwitterionic with Li⁺ [4]. This difference in intrinsic zwitterion stability has direct implications for electrospray ionization efficiency, collision-induced dissociation fragmentation patterns, and the interpretation of tandem mass spectra in methyllysine proteomics workflows. Laboratories developing or validating LC-MS/MS methods for site-specific methylation analysis require the authentic dimethyllysine hydrochloride reference standard to establish retention times, MS/MS spectral libraries, and ionization response factors distinct from those of monomethyllysine and trimethyllysine.

Chromatographic Method Development and Quality Control of Methylated Amino Acid Standards

The documented TLC retention behavior on silica gel under salt-gradient conditions (Cserháti, 1986) [5] provides a validated analytical framework for distinguishing dimethyllysine from formyllysine, unmodified lysine, monomethyllysine, and trimethyllysine on a single plate. Analytical laboratories purchasing (S)-2-amino-6-(dimethylamino)hexanoic acid hydrochloride can employ this TLC protocol or related ion-exchange and reversed-phase HPLC adaptations for incoming identity testing and purity verification. The intermediate basicity (pKa ~9.98) of the dimethylamino group relative to unmodified lysine (pKa ~10.5) and trimethyllysine (permanently charged) also informs the selection of appropriate ion-pairing reagents and mobile phase pH for HPLC method development.

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